![molecular formula C23H29NO6 B2563392 {[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate CAS No. 1794798-73-4](/img/structure/B2563392.png)
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate” is a complex organic molecule. It contains a carbamoyl group (NH2CO), which is derived from carbamic acid . The molecule also includes a 2-methylphenyl group, which is a phenyl group with a methyl substituent at the 2nd position, and a triethoxybenzoate group, which is a benzoate group with ethoxy groups at the 3rd, 4th, and 5th positions .
Chemical Reactions Analysis
Carbamoyl compounds, like this one, can participate in a variety of chemical reactions. They can act as acids, donating a proton from the nitrogen atom, or as bases, accepting a proton. They can also undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the types of functional groups present in the molecule .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- The synthesis and characterization of related carbamoyl derivatives and their interactions with other chemical groups have been explored, highlighting methodologies that could be applicable to "{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate". For example, studies on the synthesis of carbamoyl derivatives of photolabile benzoins and the exploration of their properties offer insights into the chemical behavior and potential reactivity of similar compounds under various conditions (Papageorgiou & Corrie, 1997).
Agricultural Applications
- Research on compounds like Carbendazim (MBC) and Tebuconazole (TBZ) has demonstrated the potential of carbamoyl derivatives in agricultural applications, particularly in the prevention and control of fungal diseases. These studies focus on developing carrier systems for sustained release, which could be relevant for similar compounds aiming at enhanced delivery mechanisms and reduced environmental impact (Campos et al., 2015).
Analytical Chemistry and Environmental Monitoring
- Techniques for the detection and quantification of related compounds, such as Methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole), have been developed, showcasing the importance of high performance liquid chromatography (HPLC) methods in pharmaceutical and environmental analyses. Such methodologies could be adapted for "{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate" to assess its presence and stability in various matrices (Al-Kurdi et al., 1999).
Material Science and Detection Applications
- The development of novel polymeric materials for the detection of environmental pollutants showcases the potential application of complex carbamoyl derivatives in creating sensitive and selective detection systems. Studies involving novel fluorescent poly(2,7-carbazole) derivatives for the detection of explosive compounds indicate the versatility of carbazole-based polymers in sensor technologies (Nie et al., 2011).
Mécanisme D'action
The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action for this compound .
Orientations Futures
Propriétés
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3,4,5-triethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-5-27-19-12-18(13-20(28-6-2)22(19)29-7-3)23(26)30-15-21(25)24-14-17-11-9-8-10-16(17)4/h8-13H,5-7,14-15H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISARVDTUSVABDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OCC(=O)NCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl ({2-[3-(benzylamino)-3-oxopropyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetate](/img/structure/B2563311.png)
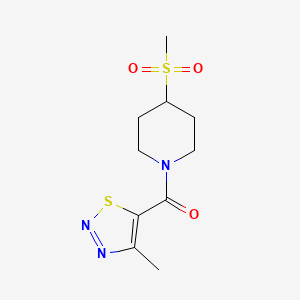
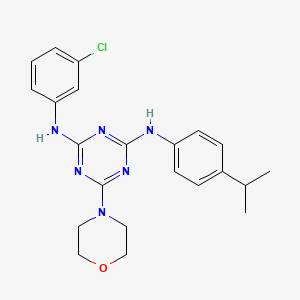
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2563316.png)
![2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2563319.png)
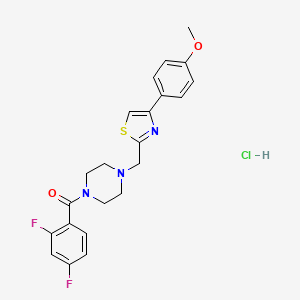
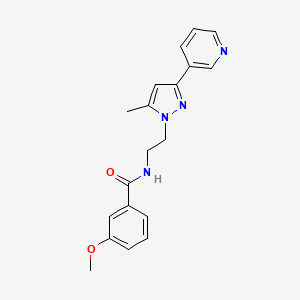
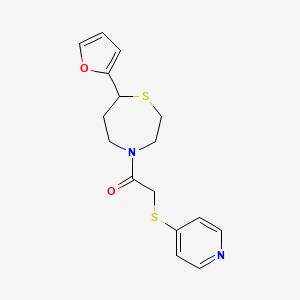
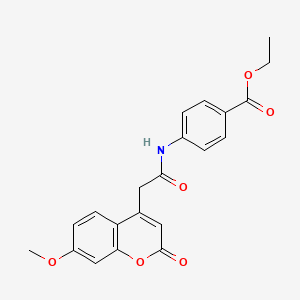
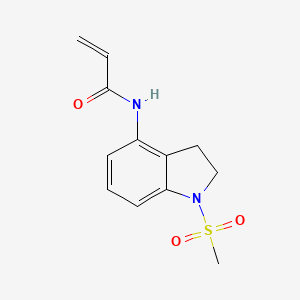
![2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2563330.png)
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2563331.png)
![5-(Furan-2-yl(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2563332.png)